Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (hereafter referred to as the target compound) is a quinazoline derivative synthesized via multi-step organic reactions. Its core structure includes a tetrahydroquinazoline scaffold with a 4-oxo-2-thioxo moiety, a 7-carboxylate ester group, and a 4-((4-methoxybenzyl)amino)-4-oxobutyl side chain.
The synthesis of the target compound involves the formation of a methyl ester at the 7-position of the quinazoline core (as described for Compound 17 in ), followed by the introduction of the 4-((4-methoxybenzyl)amino)-4-oxobutyl side chain. Key steps include nucleophilic substitution and condensation reactions, with intermediates characterized by melting points (e.g., 218.2–220.2°C for Compound 16) and high-resolution mass spectrometry (HRMS) .
Properties
CAS No. |
946243-42-1 |
|---|---|
Molecular Formula |
C22H23N3O5S |
Molecular Weight |
441.5 |
IUPAC Name |
methyl 3-[4-[(4-methoxyphenyl)methylamino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H23N3O5S/c1-29-16-8-5-14(6-9-16)13-23-19(26)4-3-11-25-20(27)17-10-7-15(21(28)30-2)12-18(17)24-22(25)31/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,26)(H,24,31) |
InChI Key |
VTXIJTCKEHPVKS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on anticancer effects, antibacterial properties, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound can be characterized by its intricate structure, which incorporates several functional groups that may contribute to its biological activities. The molecular formula is , and it has a molecular weight of approximately 378.45 g/mol. The presence of the thioxo group and the tetrahydroquinazoline moiety is particularly noteworthy for its potential interactions in biological systems.
In Vitro Studies
Recent studies have demonstrated that derivatives of similar structures exhibit significant anticancer activity. For instance, compounds structurally related to this compound were tested against various cancer cell lines using the MTT assay.
These studies indicate that compounds with similar structural features could inhibit cell proliferation effectively.
The proposed mechanisms for the anticancer activity include apoptosis induction and cell cycle arrest. The compounds may interact with specific signaling pathways involved in cell growth and survival, leading to enhanced apoptosis in cancer cells.
Antibacterial Activity
The compound's antibacterial properties have been evaluated against various bacterial strains. In a comparative study, it was found that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics like ampicillin.
These results suggest that the compound may serve as a potential lead for developing new antibacterial agents.
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. It was tested against several fungal strains with varying degrees of effectiveness.
Such findings highlight the broad-spectrum potential of this compound in treating infections caused by both bacteria and fungi.
Case Studies and Research Findings
A recent case study involving a series of synthesized quinazoline derivatives indicated that modifications at specific positions significantly influenced their biological activities. The introduction of methoxy groups and variations in side chains were linked to enhanced anticancer and antimicrobial activities.
Comparison with Similar Compounds
Structural Features
The target compound belongs to the quinazoline-4(3H)-one family, which is modified at the 2-, 3-, and 7-positions. Key structural analogs include:
Key Observations :
- The target compound distinguishes itself with a 4-methoxybenzyl-substituted amide side chain at the 3-position, which may enhance lipophilicity and binding affinity compared to simpler analogs like Compound 15.
- Compound 33 () replaces the thioxo group with a trifluoromethylbenzylthio moiety, significantly altering electronic properties and thermal stability (higher decomposition temperature: 273.0°C) .
Physicochemical Properties
- Solubility : The 7-carboxylate ester in the target compound likely improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., Compound 33).
- Thermal Stability : The decomposition temperature of the target compound is expected to be lower than that of Compound 33 due to the absence of a robust trifluoromethyl group .
Bioactivity and Structure-Activity Relationships (SAR)
While explicit bioactivity data for the target compound is unavailable in the provided evidence, insights can be inferred from related quinazolines:
- Enzyme Inhibition : Quinazoline derivatives, such as those in and , are frequently explored as inhibitors of enzymes like soluble epoxide hydrolase (sEH). The 4-oxo-2-thioxo moiety is critical for hydrogen bonding with catalytic residues .
- Substituent Effects : The 4-methoxybenzyl group in the target compound may confer selectivity for hydrophobic enzyme pockets, whereas bulkier groups (e.g., trifluoromethyl in Compound 33) could enhance potency but reduce bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
